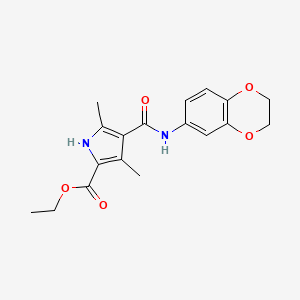
(5-Bromo-6-methylpyridin-2-yl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. It is a reagent commonly employed in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom makes it a valuable intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (5-Bromo-6-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-6-methylpyridine with a zinc source in the presence of a halogenating agent. One common method is the reaction of 5-bromo-6-methylpyridine with zinc bromide in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-methylpyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
Biaryl Compounds: In Suzuki-Miyaura coupling, the major products are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Substituted Pyridines: In substitution reactions, various substituted pyridines can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-methylpyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (5-Bromo-6-methylpyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-pyridyl)zinc bromide: Similar in structure but lacks the methyl group at the 6-position.
(6-Methyl-2-pyridyl)zinc bromide: Similar but lacks the bromine atom at the 5-position.
(2-Pyridyl)zinc bromide: Lacks both the bromine and methyl groups.
Uniqueness
(5-Bromo-6-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.
Eigenschaften
Molekularformel |
C6H5Br2NZn |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
5-bromo-6-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
TWQBYRVRFCROQF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C[C-]=N1)Br.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)




![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)


